N-methyl-5-(5-methylfuran-2-yl)-N-(2-morpholin-4-ylethyl)-1,2,4-triazin-3-amine
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Overview
Description
N-methyl-5-(5-methylfuran-2-yl)-N-(2-morpholin-4-ylethyl)-1,2,4-triazin-3-amine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, with its unique structure, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(5-methylfuran-2-yl)-N-(2-morpholin-4-ylethyl)-1,2,4-triazin-3-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.
Attachment of the Morpholine Group: The morpholine group can be attached through a nucleophilic substitution reaction using morpholine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-(5-methylfuran-2-yl)-N-(2-morpholin-4-ylethyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The triazine ring can be reduced to form dihydrotriazines under reducing conditions.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of dihydrotriazines.
Substitution: Formation of substituted triazines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-5-(5-methylfuran-2-yl)-N-(2-morpholin-4-ylethyl)-1,2,4-triazin-3-amine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-methyl-5-(5-methylfuran-2-yl)-1,2,4-triazin-3-amine: Lacks the morpholine group.
N-methyl-5-(5-methylfuran-2-yl)-N-(2-piperidin-4-ylethyl)-1,2,4-triazin-3-amine: Contains a piperidine group instead of a morpholine group.
Uniqueness
N-methyl-5-(5-methylfuran-2-yl)-N-(2-morpholin-4-ylethyl)-1,2,4-triazin-3-amine is unique due to the presence of both the furan and morpholine groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-methyl-5-(5-methylfuran-2-yl)-N-(2-morpholin-4-ylethyl)-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-12-3-4-14(22-12)13-11-16-18-15(17-13)19(2)5-6-20-7-9-21-10-8-20/h3-4,11H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXKFEMSBXRWPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CN=NC(=N2)N(C)CCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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